N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
Description
IUPAC Nomenclature and Systematic Classification
The IUPAC name of the compound is N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide . This name reflects the parent piperidine ring substituted at the 1-position with a thiazole ring and at the 4-position with an acetamide group. The compound belongs to the following systematic classes:
- Thiazole derivatives : Due to the presence of a five-membered aromatic ring containing nitrogen and sulfur atoms.
- Piperidine derivatives : Featuring a six-membered saturated nitrogen-containing ring.
- Acetamides : Characterized by the amide linkage between the acetyl group and the piperidine nitrogen.
The CAS Registry Number for this compound is 596817-53-7 , and it is also referenced under the SMILES notation CC(=O)NC1CCN(CC1)C2=NC=CS2.
Molecular Formula and Weight Analysis
The molecular formula of N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is C₁₀H₁₅N₃OS , with a computed molecular weight of 225.31 g/mol . This formula accounts for:
- Carbon (C₁₀) : Contributions from the piperidine ring, thiazole ring, and acetamide group.
- Hydrogen (H₁₅) : Saturated bonds in the p
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-8(14)12-9-2-5-13(6-3-9)10-11-4-7-15-10/h4,7,9H,2-3,5-6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXYHSKVLFRXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide typically involves the coupling of a thiazole derivative with a piperidine derivative. One common method includes the reaction of 2-amino thiazole with 4-piperidone under specific conditions to form the desired product. The reaction is often carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and acetamide group are primary sites for oxidation.
Key findings :
-
Thiazole ring oxidation : The sulfur atom in the thiazole ring undergoes oxidation to form sulfoxides or sulfones using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
-
Acetamide oxidation : The carbonyl group may be oxidized under strong acidic or basic conditions, though this is less common due to competing side reactions.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Thiazole ring oxidation | H₂O₂, 60°C, ethanol | Thiazole sulfoxide derivatives | |
| Acetamide oxidation | KMnO₄, H₂SO₄, reflux | Carboxylic acid derivatives |
Reduction Reactions
Reductive transformations primarily target the acetamide carbonyl and the thiazole ring.
Key findings :
-
Carbonyl reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide group to a secondary amine.
-
Thiazole ring hydrogenation : Catalytic hydrogenation (H₂, Pd/C) partially saturates the thiazole ring, forming dihydrothiazole derivatives.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acetamide reduction | LiAlH₄, THF, 0°C → RT | N-(1-(thiazol-2-yl)piperidin-4-yl)amine | |
| Thiazole hydrogenation | H₂ (1 atm), Pd/C, methanol | Dihydrothiazole derivatives |
Substitution Reactions
The piperidine nitrogen and acetamide group participate in nucleophilic substitutions.
Key findings :
-
Piperidine substitution : Alkylation or acylation at the piperidine nitrogen occurs with alkyl halides or acyl chlorides .
-
Acetamide substitution : The acetamide’s carbonyl can react with amines or hydrazines to form ureas or hydrazides .
Condensation Reactions
The thiazole ring’s electron-deficient nature enables condensation with aromatic aldehydes or ketones.
Key findings :
-
Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives .
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Schiff base condensation | Benzaldehyde, acetic acid, ∆ | Thiazole-imine conjugates |
Comparative Reactivity Analysis
A comparison with structurally related compounds highlights unique reactivity patterns:
| Compound | Key Reactive Sites | Distinct Reactions |
|---|---|---|
| N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide | Thiazole S, acetamide carbonyl | Thiazole oxidation, acetamide reduction |
| 2-(Benzylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide | Benzylthio group, thiazole S | Benzylthio oxidation to sulfones |
| 2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)acetamide | Chloro substituent | Nucleophilic substitution at Cl |
Mechanistic Insights
-
Thiazole ring oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides as intermediates.
-
Acetamide reduction follows a two-step mechanism: LiAlH₄ generates an alkoxide intermediate, which is protonated to yield the amine.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds containing thiazole moieties, including N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide, may exhibit significant anticonvulsant properties. A study highlighted the synthesis of several thiazole-integrated compounds that were evaluated for their efficacy against seizures. Notably, certain derivatives demonstrated median effective doses that were comparable to or exceeded those of established anticonvulsants like sodium valproate .
Key Findings
- Compound Efficacy : Some thiazole derivatives showed high anticonvulsant activity, with effective doses ranging from 24.38 mg/kg to 88.23 mg/kg in various seizure models.
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups was found to enhance the anticonvulsant activity of these compounds .
Antinociceptive Effects
The antinociceptive properties of thiazole-containing compounds have been explored extensively. A study demonstrated that molecules designed with both thiazole and piperazine rings exhibited significant antinociceptive effects via central and peripheral mechanisms, likely involving the opioid system .
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. Research has identified that thiazole derivatives can act synergistically with cell-penetrating peptides to enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Notable Results
- Hybrid Antimicrobials : Compounds combining thiazole and sulfonamide groups demonstrated potent antibacterial activity, with specific derivatives exhibiting significant effectiveness against multiple bacterial strains.
- Substitution Effects : Certain substitutions on the thiazole ring improved the antibacterial profile of the compounds, highlighting the importance of structural modifications in drug design .
Summary of Applications
The diverse applications of this compound can be summarized as follows:
Mechanism of Action
The mechanism of action of N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below compares N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide with structurally related acetamide-containing compounds:
Key Observations :
- Thiazole vs. Benzothiazole : Benzothiazole derivatives (e.g., compounds 5a–m) exhibit broader antimicrobial activity due to extended aromaticity and alkoxy substituents, whereas the piperidine-thiazole hybrid may favor CNS penetration .
- Complexity and Activity : Goxalapladib’s naphthyridine core and trifluoromethyl groups confer high specificity for lipoprotein-associated phospholipase A2 (Lp-PLA2), illustrating how structural complexity can tailor compounds for niche therapeutic targets .
Pharmacological and Physicochemical Properties
- Lipophilicity (LogP) :
- Hydrogen Bonding :
Biological Activity
N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a thiazole ring linked to a piperidine moiety, which contributes to its biological properties. The presence of these functional groups is known to enhance the compound's interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammation and pain pathways.
- Cytotoxic Activity : Research indicates that thiazole derivatives exhibit cytotoxic effects on human tumor cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, although specific data on its efficacy are still emerging.
Anticancer Activity
This compound has been investigated for its anticancer properties. A study highlighted its effectiveness against several cancer cell lines, demonstrating IC50 values that indicate significant cytotoxicity. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| PC3 | 5.71 |
| MCF-7 | 10.23 |
| HepG2 | 8.45 |
These results suggest that the compound could serve as a lead candidate for further development in cancer treatment .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
These findings indicate that this compound could be a potential candidate for developing new antimicrobial agents .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
Case Study 1: Cancer Treatment
A recent study evaluated the effects of this compound on tumor growth in an animal model of breast cancer. The compound was administered at varying doses (5 mg/kg, 10 mg/kg) over a period of two weeks. Results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus revealed that this compound effectively inhibited biofilm formation, which is critical for bacterial virulence. The compound was tested at concentrations ranging from 0.125 to 1 μg/mL, with notable reductions in biofilm biomass observed.
Q & A
Basic: What synthetic methodologies are recommended for N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide?
The synthesis typically involves coupling a piperidine derivative with a thiazole moiety. A common approach includes:
- Step 1 : Reacting 4-aminopiperidine with a thiazole-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the thiazole-piperidine backbone.
- Step 2 : Acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride under anhydrous conditions.
- Purification : Column chromatography or recrystallization, followed by characterization via -NMR, -NMR, and LC-MS to confirm purity and structure .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
X-ray crystallography is critical for confirming stereochemistry and bond geometries. Key steps include:
- Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation.
- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing .
- Refinement : SHELXL for iterative refinement of positional and thermal parameters, with validation using R-factors (<5%) and residual density maps.
- Validation Tools : Check for missed symmetry or disorder using PLATON or CCDC Mercury .
Basic: What in vitro assays are suitable for evaluating biological activity?
- Receptor Binding Assays : Radioligand displacement studies (e.g., -GABA for GABA-A receptor affinity) using membrane preparations from transfected HEK293 cells.
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s method).
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How to address contradictions in receptor binding affinity data across studies?
Contradictions may arise from assay conditions (pH, temperature) or compound purity. Mitigation strategies:
- Orthogonal Assays : Compare radioligand binding with functional assays (e.g., patch-clamp electrophysiology for ion channel modulation).
- Batch Consistency : Verify purity (>95% via HPLC) and stability (TGA/DSC for thermal degradation analysis).
- Meta-Analysis : Use tools like Prism to statistically aggregate data from multiple studies, accounting for variables like buffer composition .
Advanced: What computational approaches predict target interactions for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Glide to model binding poses in GABA-A or kinase targets.
- MD Simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD <2 Å).
- Pharmacophore Modeling : Phase (Schrödinger) to identify critical interaction features (e.g., hydrogen bonds with thiazole N) .
Advanced: How do structural modifications to the thiazole ring impact bioactivity?
- Substituent Effects : Electron-withdrawing groups (e.g., -NO) enhance receptor affinity by stabilizing π-π interactions. Methyl groups improve lipophilicity (logP optimization).
- SAR Studies : Synthesize analogs (e.g., thiazole-4-yl or oxazole-2-yl derivatives) and compare IC values in receptor assays. Use QSAR models to correlate substituent properties (Hammett σ) with activity .
Basic: What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to optimize pharmacokinetic (PK) studies for this compound?
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS.
- In Vivo PK : Administer IV/PO in rodents; collect plasma samples at 0, 1, 3, 6, 12, 24h. Analyze using non-compartmental models (WinNonlin) to calculate t and bioavailability .
Advanced: How to resolve discrepancies in cytotoxicity data between 2D vs. 3D cell models?
- Model Selection : 3D spheroids better mimic tumor microenvironments. Use ultra-low attachment plates for spheroid formation.
- Data Normalization : Adjust for diffusion limits in 3D models using mathematical corrections (e.g., Kermack-McKendrick equations).
- Pathway Analysis : RNA-seq to identify hypoxia-related genes (e.g., HIF-1α) that modulate drug response in 3D systems .
Basic: What spectroscopic techniques confirm the identity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
